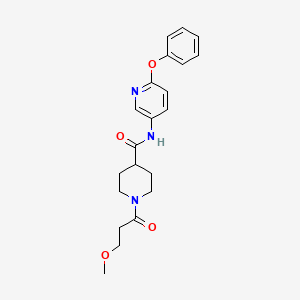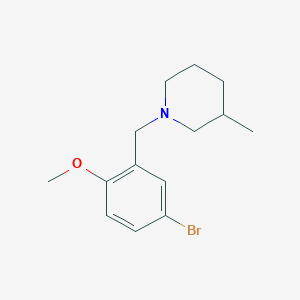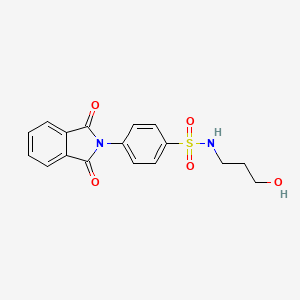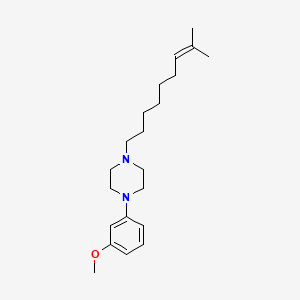
1-(3-methoxypropanoyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methoxypropanoyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide, also known as MP-10, is a compound that has gained attention in the scientific community for its potential use in the treatment of various diseases.
作用機序
The mechanism of action of 1-(3-methoxypropanoyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways that are involved in the development and progression of various diseases. For example, in cancer research, 1-(3-methoxypropanoyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to inhibit the activity of the enzyme AKT, which is involved in cell proliferation and survival. In Alzheimer's disease research, 1-(3-methoxypropanoyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to inhibit the activity of the enzyme beta-secretase, which is involved in the production of amyloid beta.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-methoxypropanoyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide vary depending on the disease being studied. In cancer research, 1-(3-methoxypropanoyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. In Alzheimer's disease research, 1-(3-methoxypropanoyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to reduce the levels of amyloid beta in the brain. In Parkinson's disease research, 1-(3-methoxypropanoyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to protect dopaminergic neurons from oxidative stress.
実験室実験の利点と制限
One advantage of using 1-(3-methoxypropanoyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide in lab experiments is its potential to inhibit the growth of cancer cells and reduce the accumulation of amyloid beta in Alzheimer's disease. However, one limitation is that the mechanism of action of 1-(3-methoxypropanoyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide is not fully understood, which makes it difficult to predict its effects in different disease models.
将来の方向性
For 1-(3-methoxypropanoyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide research include further studies on its mechanism of action and potential use in the treatment of other diseases, as well as the development of more efficient synthesis methods and optimization of its pharmacokinetic properties.
合成法
The synthesis of 1-(3-methoxypropanoyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide involves several steps, including the reaction of 3-methoxypropanoic acid with thionyl chloride to form 3-methoxypropanoyl chloride. This is then reacted with 6-amino-3-pyridinecarboxylic acid to form 1-(3-methoxypropanoyl)-N-(6-pyridin-3-yl)carboxamide. The final step involves the reaction of this compound with phenyl magnesium bromide to form 1-(3-methoxypropanoyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide.
科学的研究の応用
1-(3-methoxypropanoyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 1-(3-methoxypropanoyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to inhibit the growth of several cancer cell lines, including breast cancer and lung cancer. In Alzheimer's disease research, 1-(3-methoxypropanoyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to reduce the accumulation of amyloid beta, a protein that is associated with the development of Alzheimer's disease. In Parkinson's disease research, 1-(3-methoxypropanoyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to protect dopaminergic neurons from oxidative stress.
特性
IUPAC Name |
1-(3-methoxypropanoyl)-N-(6-phenoxypyridin-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-27-14-11-20(25)24-12-9-16(10-13-24)21(26)23-17-7-8-19(22-15-17)28-18-5-3-2-4-6-18/h2-8,15-16H,9-14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFDLHWXJLXUMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)N1CCC(CC1)C(=O)NC2=CN=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-di-tert-butyl-6-{[methyl(1-naphthylmethyl)amino]methyl}phenol](/img/structure/B5164128.png)




![2-{[6-(2-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5164153.png)
![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5164165.png)
![2-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]methyl}-3H-imidazo[4,5-c]pyridine diethanedioate](/img/structure/B5164167.png)
![5-[(5-iodo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5164175.png)


![2-(4-tert-butylphenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B5164223.png)

![N-(2,5-dichlorophenyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5164235.png)